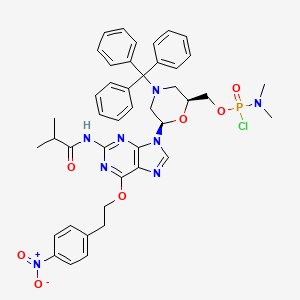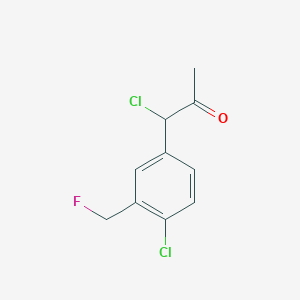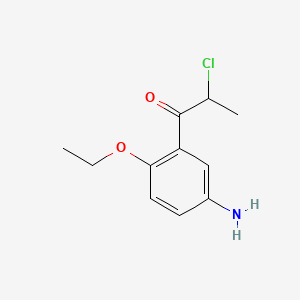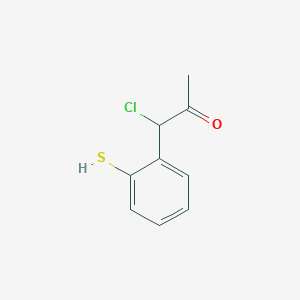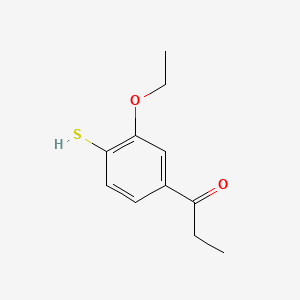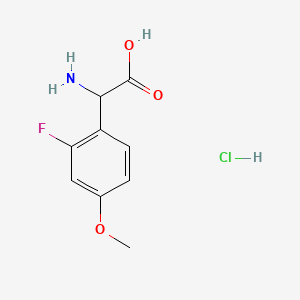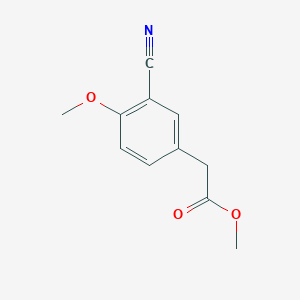
(3-Cyano-4-methoxy-phenyl)-acetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-cyano-4-methoxyphenyl)acetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group (–CN) and a methoxy group (–OCH3) attached to a phenyl ring, along with an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-cyano-4-methoxyphenyl)acetate typically involves the reaction of 3-cyano-4-methoxybenzaldehyde with methyl cyanoacetate in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, which is a common method for forming carbon-carbon bonds between aldehydes and active methylene compounds. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of methyl 2-(3-cyano-4-methoxyphenyl)acetate may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-cyano-4-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(3-cyano-4-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and other organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-(3-cyano-4-methoxyphenyl)acetate depends on its specific applicationThe cyano group can participate in hydrogen bonding and other interactions, while the methoxy group can influence the compound’s electronic properties and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl cyanoacetate: A simpler analog without the phenyl and methoxy groups.
Ethyl cyanoacetate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-methoxyphenylacetate: Lacks the cyano group but has a similar phenyl and methoxy structure.
Uniqueness
Methyl 2-(3-cyano-4-methoxyphenyl)acetate is unique due to the combination of its cyano, methoxy, and ester functional groups, which confer specific reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
methyl 2-(3-cyano-4-methoxyphenyl)acetate |
InChI |
InChI=1S/C11H11NO3/c1-14-10-4-3-8(5-9(10)7-12)6-11(13)15-2/h3-5H,6H2,1-2H3 |
Clé InChI |
ZLUXZGJZFZJQAP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC(=O)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


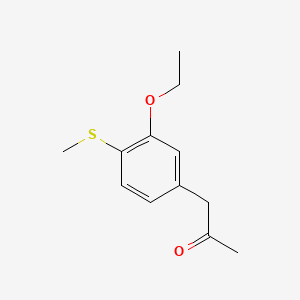
![(7R,8R,9S,10S,13S,14S,17S)-7,10,13-Trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14038754.png)

![2-chloro-5-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyrimidine](/img/structure/B14038764.png)



